

A comparative analysis of the physicochemical properties of 2-Methylnonane and its isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylnonane

Cat. No.: B3428614

[Get Quote](#)

A Comparative Guide to the Physicochemical Properties of **2-Methylnonane** and Its Isomers

This guide provides a detailed comparative analysis of the physicochemical properties of **2-Methylnonane** and its structural isomers: 3-Methylnonane, 4-Methylnonane, 5-Methylnonane, and the straight-chain alkane, n-Decane. The data presented is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a precise understanding of these compounds. All isomers share the molecular formula C10H22 and a molecular weight of approximately 142.29 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction to Decane Isomers

Decane is an alkane hydrocarbon with the chemical formula C10H22.[\[5\]](#)[\[6\]](#) While 75 structural isomers are possible for decane, this guide focuses on the monomethyl-substituted nonane isomers and the parent n-alkane.[\[5\]](#)[\[7\]](#) These compounds are colorless, flammable liquids commonly found as minor components in fuels like gasoline and kerosene.[\[1\]](#)[\[5\]](#) As nonpolar solvents, they are insoluble in water but soluble in other nonpolar organic solvents.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#) The branching of the carbon chain significantly influences their physical properties, which is a critical consideration in applications ranging from fuel formulation to their use as chemical feedstocks.[\[4\]](#)[\[7\]](#)

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Methylnonane** and its selected isomers. These properties are critical in determining the behavior of these substances

in various chemical and physical processes.

Property	2-Methylnona ne	3-Methylnona ne	4-Methylnona ne	5-Methylnona ne	n-Decane
Molecular Formula	C10H22 ^{[8][9]}	C10H22 ^[2] ^[10]	C10H22 ^[4] ^[11]	C10H22 ^[3] ^[12]	C10H22 ^{[5][6]}
Molecular Weight (g/mol)	142.286 ^[1]	142.29 ^[2]	142.29 ^[4]	142.282 ^[12]	142.286 ^[5]
Boiling Point (°C)	166-169 ^[9] ^[13]	167.9 ^[14]	165-166 ^[11]	165.1 ^[15]	174.1 ^[6]
Melting Point (°C)	-74.6 ^[1]	-70.2 ^[2]	N/A	N/A	-29.7 ^[6]
Density (g/mL at 20°C)	0.726 ^{[9][13]}	~0.73 ^[16]	0.73 ^{[17][18]}	~0.73 ^[19]	0.730 ^[5]
Refractive Index (n _{20/D})	1.410 ^{[9][13]}	1.41 ^[16]	1.413 ^[17]	1.413 ^[12]	~1.411
Viscosity (mPa·s at 20°C)	N/A	N/A	N/A	N/A	0.920 ^[5]
Surface Tension (mN/m)	N/A	N/A	N/A	N/A	23.8 ^[5]
Flash Point (°C)	46 ^{[9][13]}	46 ^[16]	37.9 - 44 ^[11] ^[17]	37.2 ^{[12][15]}	46 ^[6]
Vapor Pressure (mmHg at 25°C)	1.89 ^[20]	2.20 ^[14]	2.39 ^[11]	2.50 ^[15]	1.4 ^[21]

As illustrated, the straight-chain n-Decane possesses the highest boiling point due to greater surface area and stronger van der Waals forces. Branching, as seen in the methylnonane isomers, generally lowers the boiling point.[\[7\]](#)

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized experimental techniques. Below are detailed methodologies for key experiments.

Density Measurement

Density is a fundamental property and is often measured using a vibrating-tube densimeter.[\[22\]](#) [\[23\]](#)

- Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the density of the liquid.
- Methodology:
 - The instrument is calibrated using two fluids of known density, typically dry air and pure water.
 - The sample (e.g., **2-Methylnonane**) is injected into the clean, dry U-tube, ensuring no air bubbles are present.
 - The tube is set into vibration, and the oscillation period is measured electronically.
 - The temperature of the sample is precisely controlled using a Peltier thermostat.
 - The density is calculated from the oscillation period using the calibration constants.

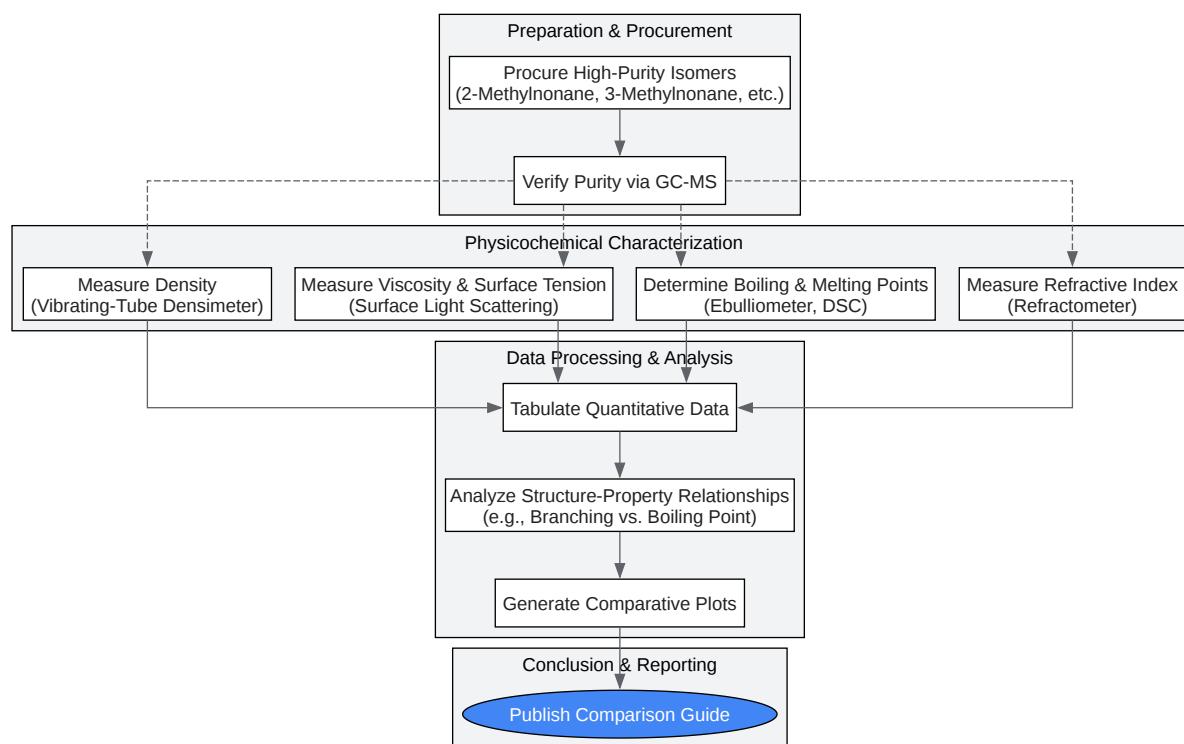
Viscosity and Surface Tension Measurement

A modern and accurate method for simultaneously determining viscosity and surface tension is Surface Light Scattering (SLS).[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Principle: SLS analyzes the spectrum of light scattered by thermally excited capillary waves (riplons) on the liquid surface. The propagation and damping of these waves are dependent

on the liquid's dynamic viscosity and surface tension.

- Methodology:
 - The liquid sample is placed in a temperature-controlled cell.
 - A laser beam is directed onto the liquid-vapor interface.
 - The light scattered from the surface fluctuations is collected and analyzed using a spectrometer.
 - The frequency shift and broadening of the scattered light spectrum are measured.
 - These spectral properties are then used in conjunction with the hydrodynamic theory of capillary waves to calculate the surface tension and dynamic viscosity.

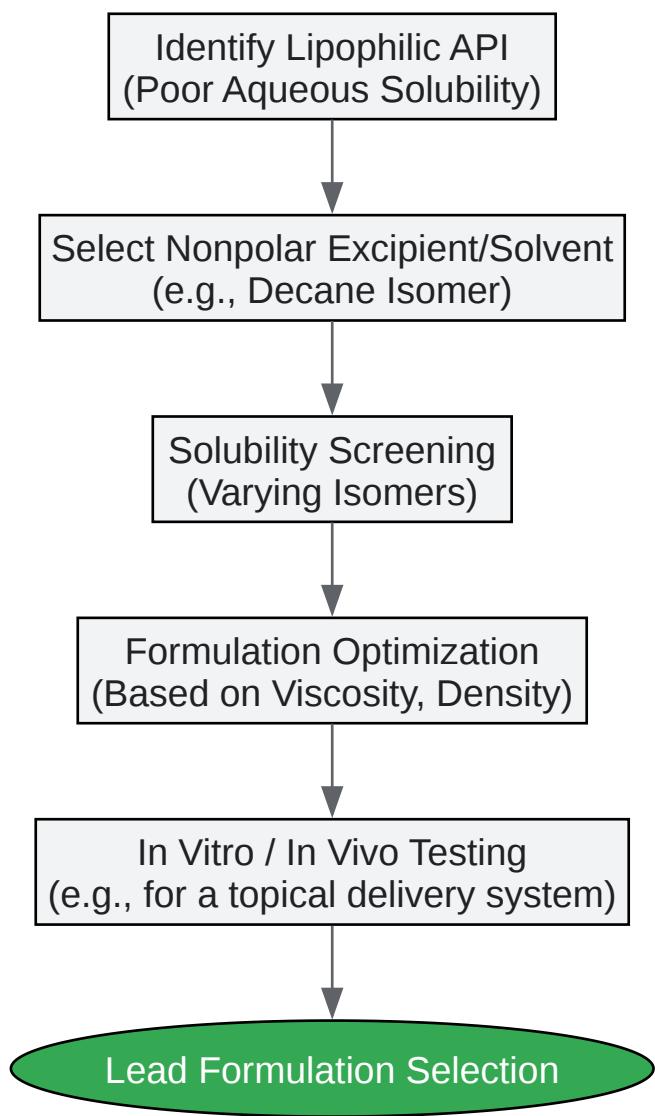

Boiling Point Determination

The boiling point is determined using an ebulliometer, which measures the temperature at which the vapor pressure of a liquid equals the ambient pressure.

- Principle: A liquid boils when its vapor pressure is equal to the external pressure. An ebulliometer creates a state of equilibrium between the liquid and vapor phases for a precise temperature measurement.
- Methodology:
 - The liquid sample is placed in the boiling flask of the ebulliometer.
 - The apparatus is heated, causing the liquid to boil.
 - A Cottrell pump ensures that the boiling liquid and its vapor are in equilibrium and sprays this mixture over a temperature sensor (e.g., a platinum resistance thermometer).
 - The temperature is recorded once it stabilizes, which indicates the boiling point at the measured ambient pressure.
 - The value can be corrected to standard pressure (101.325 kPa) if necessary.

Logical Workflow for Comparative Analysis

The process of conducting a comparative analysis of these isomers follows a structured workflow, from sample preparation to final data interpretation.


[Click to download full resolution via product page](#)

Caption: Workflow for the comparative analysis of decane isomers.

Signaling Pathways and Applications

While these simple alkanes are not typically involved in specific signaling pathways in the context of drug development, their physicochemical properties are paramount in formulation science. As nonpolar solvents, their ability to dissolve nonpolar active pharmaceutical ingredients (APIs) is critical.

The workflow below illustrates their role in a preclinical formulation development context.

[Click to download full resolution via product page](#)

Caption: Role of isomers in preclinical drug formulation.

The choice between isomers can affect formulation stability, viscosity, and ultimately, the bioavailability of the API. For instance, a less viscous isomer might be preferred for an injectable formulation, while a different isomer might be chosen for a topical application based on its evaporation rate and sensory characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylnonane - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 5-Methylnonane | C10H22 | CID 27518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 17301-94-9: (±)-4-Methylnonane | CymitQuimica [cymitquimica.com]
- 5. Decane - Wikipedia [en.wikipedia.org]
- 6. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]
- 7. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2-METHYLNONANE | CAS#:871-83-0 | Chemsric [chemsrc.com]
- 10. 3-Methylnonane | C10H22 | CID 22202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-methyl nonane, 17301-94-9 [thegoodscentscompany.com]
- 12. 5-Methylnonane | CAS#:15869-85-9 | Chemsric [chemsrc.com]
- 13. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]

- 14. 3-methyl nonane, 5911-04-6 [thegoodsentscompany.com]
- 15. 5-methyl nonane, 15869-85-9 [thegoodsentscompany.com]
- 16. 3-Methylnonane | 5911-04-6 | TCI AMERICA [tcichemicals.com]
- 17. 17301-94-9 CAS MSDS (4-METHYLNONANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. 4-METHYLNONANE | 17301-94-9 [chemicalbook.com]
- 19. labproinc.com [labproinc.com]
- 20. 2-Methylnonane | C10H22 | CID 13379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. tceq.texas.gov [tceq.texas.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Viscosity and Surface Tension of Branched Alkanes 2-Methylnonane and 4-Methylnonane - FAU CRIS [cris.fau.de]
- To cite this document: BenchChem. [A comparative analysis of the physicochemical properties of 2-Methylnonane and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428614#a-comparative-analysis-of-the-physicochemical-properties-of-2-methylnonane-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com